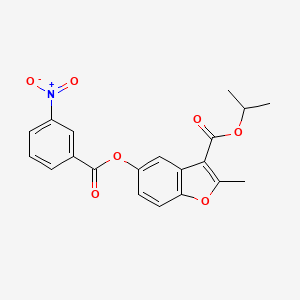

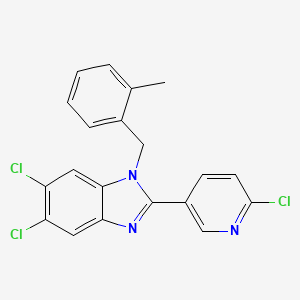

![molecular formula C24H14ClF3N6O2 B2681572 6-Amino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile CAS No. 1159976-59-6](/img/structure/B2681572.png)

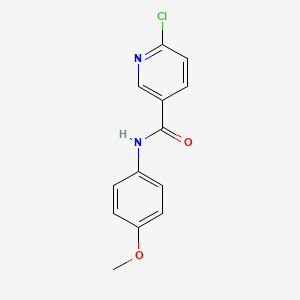

6-Amino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a ring structure consisting of two nitrogen atoms and four carbon atoms. It also contains a phenyl group (a ring of six carbon atoms, often represented as “Ph”), a nitrile group (a carbon triple-bonded to a nitrogen, “-CN”), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms, “-CF3”). The presence of these functional groups can give the compound certain chemical properties and reactivities.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed first, followed by the introduction of the phenyl group, the nitrile group, and the trifluoromethyl group. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, phenyl group, nitrile group, and trifluoromethyl group would all contribute to the overall structure. The compound may exist in different tautomeric forms, which are structural isomers that can interconvert by the movement of a proton.Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid and ammonia. The trifluoromethyl group could potentially undergo reactions with nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile and trifluoromethyl groups could affect its polarity, solubility, and reactivity. The exact properties would need to be determined experimentally.Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

A study detailed the novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to the specified chemical. These derivatives were synthesized through a one-pot, three-component reaction utilizing magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions. The synthesized derivatives demonstrated significant antibacterial activity, highlighting their potential in developing new antibacterial agents (Rostamizadeh et al., 2013).

Antifungal and Antimicrobial Evaluations

Another research focused on the synthesis and antifungal activity of novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety, derived from pyrazolo(4,3-e)(1,2,4)triazolo(1,5-a)pyridine-carbonitrile. The compounds displayed notable antifungal activity, suggesting their use in antifungal applications (Ibrahim et al., 2008). Furthermore, novel pyrimidine-based heterocycles were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating the potential of these compounds in antibacterial drug development (Shehta & Abdel Hamid, 2019).

Anticancer and Anti-inflammatory Applications

Research has been conducted on the synthesis of dihydropyrimidine-based compounds bearing a pyrazoline moiety, which were then evaluated for their antiproliferative activity against various cancer cell lines. These studies suggest the potential of such compounds in anticancer therapy (Awadallah et al., 2013). Additionally, new pyrazolo[3,4-d]pyrimidines have been synthesized and tested for their anti-inflammatory activity, highlighting another potential therapeutic application (El-Dean et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm.

Orientations Futures

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent or intermediate in chemical synthesis, future research could involve finding new reactions it can participate in or new compounds it can be used to make.

Please note that this is a general analysis based on the structure of the compound and the functional groups present in it. For a more detailed and accurate analysis, experimental data and more specific information would be needed.

Propriétés

IUPAC Name |

6-amino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14ClF3N6O2/c25-18-10-15(24(26,27)28)13-32-22(18)36-17-8-6-14(7-9-17)12-31-20-19(11-29)33-23(35)34(21(20)30)16-4-2-1-3-5-16/h1-10,12-13H,30H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHSKCYWZHJBGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14ClF3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B2681498.png)

![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2681501.png)

![N-{3-chloro-2-[(difluoromethyl)sulfanyl]phenyl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2681505.png)

![Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate](/img/structure/B2681508.png)